molecular formula C22H19N5O5S B2797498 Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537663-58-4

Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2797498
CAS RN: 537663-58-4
M. Wt: 465.48
InChI Key: BRNZLKMTTYREOE-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the nitrobenzyl group and pyridinyl group could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to say for certain.


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine core, with the nitrobenzyl and pyridinyl groups attached at the 2 and 5 positions, respectively. The exact geometry and conformation could vary depending on the specific substituents and their positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Modifications

Research efforts have been focused on the synthesis of novel heterocyclic compounds, including pyrido and pyrimidine derivatives, which are known for their diverse biological activities. The synthesis involves complex reactions leading to the formation of fused systems and polyheterocyclic structures. These synthetic pathways are significant for the development of compounds with potential therapeutic applications (Bakhite et al., 2005).

Chemical Reactions and Derivatives

Chemical reactions of Biginelli-compounds, which include the formation of pyrimido and thiazolo derivatives, have been explored for their ability to generate novel compounds. These reactions highlight the versatility of pyrimidine derivatives in synthesizing a range of chemical structures with potential for various scientific applications (Kappe & Roschger, 1989).

Potential Biological Activities

Studies have also delved into the potential biological activities of these compounds, including their antimicrobial and anticancer properties. The synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties has been investigated for their expected hypertensive activity (Kumar & Mashelker, 2007). Additionally, research on the structural modifications of thiazolopyrimidines provides insights into their conformational features and supramolecular aggregation, which are important for understanding their chemical behavior and potential biological interactions (Nagarajaiah & Begum, 2014).

Antimicrobial and Anticancer Evaluation

Recent studies have evaluated the antimicrobial and anticancer activities of pyrimidine derivatives, highlighting their potential as therapeutic agents. These evaluations underscore the importance of continuous research in the synthesis and biological testing of novel compounds for pharmaceutical applications (Verma & Verma, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process you’re interested in. For example, many drugs that include a pyrimidine ring work by inhibiting enzymes involved in DNA synthesis .

properties

IUPAC Name

methyl 7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-12-16(21(29)32-2)17(14-4-3-9-23-10-14)18-19(24-12)25-22(26-20(18)28)33-11-13-5-7-15(8-6-13)27(30)31/h3-10,17H,11H2,1-2H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNZLKMTTYREOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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